Homononactinic acid
Description
Homononactinic acid is a natural product derived from fungal sources. It has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol . This compound is known for its applications in metabolomics, vitamins, nutraceuticals, and natural products .
Properties
Molecular Formula |
C11H20O4 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C11H20O4/c1-3-8(12)6-9-4-5-10(15-9)7(2)11(13)14/h7-10,12H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
HTCUURQJNZBKIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCC(O1)C(C)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Homononactinic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes to yield carboxylic acids . Another method is the hydrolysis of nitriles, which can be prepared by the S_N2 reaction of a primary or secondary alkyl halide with cyanide ion . Additionally, carboxylation of Grignard reagents with carbon dioxide followed by protonation can also produce carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and specific catalysts.
Chemical Reactions Analysis
Types of Reactions
Homononactinic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols or aldehydes to carboxylic acids.
Reduction: Reduction of carboxylic acids to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Cyanide ion (CN-), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Homononactinic acid exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium bovis. The minimum inhibitory concentration (MIC) values indicate a potent action against these pathogens, making it a candidate for developing new antibiotics .
- Antitumor Properties :
-
Ionophore Activity :
- As an ionophore, this compound facilitates the transport of ions across biological membranes. This property is particularly useful in studies related to cellular ion homeostasis and can be leveraged in drug delivery systems to enhance the efficacy of therapeutic agents by improving their cellular uptake .
Pharmaceutical Applications
- Drug Development :
- Diagnostic Tools :
Environmental Applications
- Bioremediation :
- Sustainable Agriculture :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of homononactinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through binding to specific receptors and enzymes.
Comparison with Similar Compounds
Homononactinic acid can be compared with other similar compounds, such as:
Nonactinic acid: Another natural product with similar chemical structure and properties.
Actinic acid: Known for its applications in organic synthesis and metabolomics.
This compound is unique due to its specific molecular structure and its diverse applications in various fields of research and industry .
Biological Activity
Homononactinic acid, a derivative of nonactic acid, has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound (C₁₀H₁₈O₃) is structurally related to nonactic acid, which is a macrocyclic compound produced by Streptomyces griseus. The synthesis of this compound involves the cyclization of polyketide precursors, a process that has been extensively studied to understand its biosynthetic pathways. The enzyme nonactate synthase plays a crucial role in this synthesis, catalyzing the formation of the furan ring essential for the compound's structure .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Mycobacterium bovis, with minimum inhibitory concentrations (MICs) that highlight its potential as an antibiotic agent .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Mycobacterium bovis | 0.2 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
Anticancer Potential
Some derivatives of this compound have shown cytotoxic effects against human cancer cell lines. For instance, studies have demonstrated that certain analogs can induce apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development . The structure-activity relationship (SAR) analysis indicates that modifications in the side chains can enhance this activity.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to disruption and cell death.
- Apoptosis Induction : In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
Q & A
Basic: What are the recommended methods for synthesizing Homononactinic acid with high purity, and how can researchers optimize yield?
Methodological Answer:
- Synthetic Routes : Begin with precursor compounds (e.g., cyclic ketones or esters) and employ acid-catalyzed cyclization or enzymatic esterification, depending on target stereochemistry. For purity ≥95%, use column chromatography (silica gel) or preparative HPLC for purification .
- Optimization : Conduct reaction parameter screening (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks. Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using H/C NMR and LC/MS-ELSD .
- Reproducibility : Document solvent grades, catalyst sources, and reaction times in detail, adhering to protocols in the Beilstein Journal of Organic Chemistry for supplementary data inclusion .
Basic: Which analytical techniques are most reliable for quantifying this compound purity and structural confirmation?
Methodological Answer:
- Purity Analysis : Use LC/MS-ELSD (evaporative light scattering detection) for non-chromophoric compounds, as it avoids UV-absorption limitations. Validate with HPLC using a C18 column and isocratic elution (e.g., acetonitrile/water) .
- Structural Confirmation : Perform H NMR (400 MHz, DMSO-) to identify proton environments and C NMR for carbon backbone verification. High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides definitive confirmation .
Advanced: How should researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectral anomalies?
Methodological Answer:
- Error Source Identification : Systematically isolate variables (e.g., moisture sensitivity, catalyst deactivation) using control experiments. Compare with literature-reported conditions for analogous compounds .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in yield data. For spectral discrepancies, re-run experiments under inert atmospheres or with deuterated solvents to rule out environmental interference .
- Peer Validation : Share raw datasets (e.g., NMR FID files, chromatograms) in supplementary materials to enable independent verification .
Advanced: What strategies are effective for studying this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via LC/MS at timed intervals (0, 7, 14 days) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard conditions. Identify degradation products via tandem MS and propose degradation pathways .
Advanced: How can computational modeling enhance the understanding of this compound’s reactivity or supramolecular interactions?
Methodological Answer:
- Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states during cyclization or ester hydrolysis. Compare with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate solvent interactions or host-guest binding (e.g., with cyclodextrins) using GROMACS. Validate with experimental solubility or NMR titration data .
Basic: What steps ensure reproducibility in this compound synthesis across different laboratories?
Methodological Answer:
- Protocol Standardization : Adhere to IUPAC guidelines for compound naming and characterization. Provide exact instrument settings (e.g., HPLC gradient profiles) in supplementary files .
- Interlab Studies : Collaborate with external labs to validate methods. Use standardized reference materials (e.g., NIST-traceable calibrants) for instrumentation .
Advanced: What experimental designs are optimal for probing this compound’s role in metabolic or catalytic pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize C-labeled analogs to trace metabolic incorporation via LC-MS metabolomics. For catalytic studies, employ kinetic isotope effects (KIE) to identify rate-determining steps .
- Enzymatic Assays : Use stopped-flow spectroscopy or microcalorimetry to measure binding affinities (K) with target enzymes. Include negative controls (e.g., inactive analogs) to confirm specificity .
Basic: How should researchers document and present this compound’s physicochemical properties in publications?
Methodological Answer:
- Data Tables : Include melting point (DSC), solubility (mg/mL in common solvents), and logP values (experimental or calculated via ChemAxon). Reference IUPAC guidelines for units and precision .
- Spectra Reporting : Attach annotated NMR/HRMS spectra in supporting information, ensuring peak assignments align with proposed structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
